8-(3,5-Dichlorophenyl)-8-oxooctanoic acid
Description
Contextualization within Oxooctanoic Acid Derivatives in Medicinal Chemistry
Oxooctanoic acids are a class of organic compounds characterized by an eight-carbon chain containing both a carboxylic acid group and a ketone (oxo) group. smolecule.comsigmaaldrich.com These structures serve as versatile scaffolds in medicinal chemistry. The broader family of oxoacids and their derivatives are recognized for their potential in the development of novel therapeutic agents, with research demonstrating applications in antiviral, antibacterial, and anticancer formulations. rjraap.comnih.gov
Derivatives of oxooctanoic acid are frequently utilized as intermediates in the synthesis of more complex molecules. For instance, the ethyl ester form of a related compound, ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, is noted for its utility as a building block in organic synthesis and has been investigated for potential antimicrobial and anti-inflammatory properties. This highlights a common strategy in medicinal chemistry where the foundational oxooctanoic acid structure is modified to create compounds with specific biological activities.
Significance of Halogenated Phenyl-Oxoacids in Chemical Biology
The incorporation of halogens, such as chlorine, into a molecule is a critical strategy in drug design. Halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity (ability to dissolve in fats), which in turn affects how it is absorbed, distributed, and metabolized in biological systems. The presence of chlorine atoms on the phenyl ring can enhance a molecule's ability to pass through cellular membranes and can facilitate specific interactions with biological targets.
This targeted interaction, known as halogen bonding, is a non-covalent force between a halogen atom in one molecule and a Lewis base (an electron-pair donor) in another. acs.orgresearchgate.net This type of bonding is increasingly recognized for its importance in stabilizing ligand-receptor complexes, which can lead to improved binding affinity and therapeutic efficacy. researchgate.netnih.gov In the case of 8-(3,5-dichlorophenyl)-8-oxooctanoic acid, the two chlorine atoms on the phenyl ring are not arbitrary additions; they are precisely placed to potentially engage in halogen bonding and other interactions within the binding pockets of enzymes or receptors. namiki-s.co.jp This structural feature is crucial for modulating the biological activity of the molecule.
Overview of Current Research Trends and Potential Scientific Impact
Current research involving compounds like this compound is largely focused on synthesis and the exploration of their potential as biologically active agents. The dichlorophenyl moiety is a hallmark of many bioactive compounds, and its inclusion suggests a focus on developing new therapeutic agents or specialized chemicals. The esterified version of this compound, ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, is used as an intermediate in chemical synthesis and in studies of enzyme-catalyzed reactions.
The scientific impact of this class of compounds lies in their potential to serve as foundational structures for drug discovery. The combination of the oxooctanoic acid chain and the halogenated phenyl ring provides a framework that can be further modified to optimize activity against specific biological targets. Researchers are investigating how variations in the substitution pattern on the phenyl ring affect the compound's properties, balancing factors like reactivity and solubility. The study of this compound and its analogues contributes to a deeper understanding of structure-activity relationships, paving the way for the rational design of new molecules with potential applications in medicine and beyond.
Structure
3D Structure
Properties
IUPAC Name |
8-(3,5-dichlorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-11-7-10(8-12(16)9-11)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOARVXMDZLJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645296 | |
| Record name | 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-57-6 | |
| Record name | 3,5-Dichloro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 8 3,5 Dichlorophenyl 8 Oxooctanoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of derivatives with altered solubility, stability, and biological activity profiles.
Formation of Esters and Amides for Prodrug or Conjugate Development
Esterification and amidation of the carboxylic acid group are common strategies in prodrug design to enhance properties such as lipophilicity and membrane permeability. nih.govalquds.edu The synthesis of ester prodrugs typically involves reacting the carboxylic acid with an alcohol. alquds.edu Similarly, amide prodrugs can be formed by the reaction of the carboxylic acid with an amine. alquds.edu These modifications can mask the polar carboxylic acid group, often leading to improved oral absorption. nih.gov Once absorbed, these prodrugs are designed to be hydrolyzed by esterases or other enzymes in the body to release the active parent drug. nih.govrutgers.edu
The choice of the ester or amide promoiety can be tailored to control the rate of hydrolysis and other properties. For instance, different alkyl esters or amino acid conjugates can be synthesized to achieve desired pharmacokinetic profiles. nih.gov This approach has been successfully applied to various carboxylic acid-containing drugs to improve their therapeutic efficacy. googleapis.com
Table 1: Examples of Ester and Amide Prodrug Strategies
| Prodrug Type | General Reaction | Purpose | Enzymatic Cleavage |
|---|---|---|---|
| Ester Prodrug | R-COOH + R'-OH → R-COOR' + H₂O | Increase lipophilicity, improve oral absorption | Esterases |
| Amide Prodrug | R-COOH + R'-NH₂ → R-CONHR' + H₂O | Enhance stability, modulate solubility | Amidases |
| Amino Acid Conjugate | R-COOH + H₂N-CHR''-COOH → R-CONH-CHR''-COOH | Improve water solubility, target specific transporters | Peptidases |
Salt Formation and its Implications for Research (e.g., aqueous solubility studies)
The acidic nature of the carboxylic acid group allows for the formation of salts with various bases. This is a widely used technique to improve the aqueous solubility and dissolution rate of poorly soluble drug candidates. sigmaaldrich.com By reacting 8-(3,5-dichlorophenyl)-8-oxooctanoic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), a more water-soluble salt can be prepared.
Improved aqueous solubility is particularly beneficial for in vitro biological assays and for developing parenteral formulations. The choice of the counter-ion can influence not only solubility but also other solid-state properties like hygroscopicity and stability. sigmaaldrich.com For research purposes, converting the acid to a salt can facilitate handling and formulation for various experimental studies.
Reactions at the Ketone Functionality
The ketone group offers another reactive site for chemical modification, allowing for the introduction of new functional groups and the creation of diverse derivatives.
Reduction to Corresponding Alcohol Derivatives
The ketone functionality can be reduced to a secondary alcohol, yielding 8-(3,5-dichlorophenyl)-8-hydroxyoctanoic acid. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes. savemyexams.comkhanacademy.org For a more potent option, lithium aluminum hydride (LiAlH₄) can also be used, which reduces ketones as well as carboxylic acids and esters. savemyexams.comlibretexts.orglibretexts.org
The resulting alcohol derivative may exhibit different biological activities and physicochemical properties compared to the parent ketone. This reduction can be a key step in the synthesis of more complex analogs.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. byjus.comyoutube.com This reactivity allows for a range of nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com For example, reaction with Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols. byjus.com Condensation reactions with primary amines can form imines (Schiff bases), while reactions with hydroxylamine (B1172632) yield oximes. byjus.comksu.edu.sa
These reactions provide pathways to introduce a wide variety of substituents at the ketone position, significantly expanding the chemical diversity of derivatives that can be synthesized from this compound.
Table 2: Nucleophilic Addition and Condensation Reactions at the Ketone
| Reactant | Product Type |
|---|---|
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂NH₂) | Hydrazone |
| Hydrogen Cyanide (HCN) | Cyanohydrin |
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring for Further Functionalization
The 3,5-dichlorophenyl ring can undergo electrophilic aromatic substitution, although the two chlorine atoms are deactivating groups, making the ring less reactive than benzene (B151609). minia.edu.eg These electron-withdrawing groups direct incoming electrophiles to the ortho and para positions relative to themselves. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
Carrying out these reactions would require harsh conditions, such as the use of strong acids and catalysts. minia.edu.egyoutube.com For instance, nitration could introduce a nitro group onto the aromatic ring, which could then be further modified, for example, by reduction to an amino group. This functionalization of the aromatic ring opens up possibilities for creating a new set of derivatives with potentially altered biological profiles.
Lack of Publicly Available Research Hinders Elucidation of Novel Transformations
A comprehensive review of available scientific literature reveals a significant gap in documented research concerning the novel chemical transformations of this compound for the purpose of scaffold diversification. While foundational chemical reactions pertaining to its functional groups can be theoretically proposed, detailed experimental studies outlining innovative derivatization strategies for this specific molecule are not readily found in the public domain.
The inherent reactivity of this compound is dictated by its constituent functional groups: a carboxylic acid, a ketone, and a dichlorinated phenyl ring. Standard transformations for these groups are well-established in organic chemistry. For instance, the carboxylic acid moiety can undergo esterification, reduction to an alcohol, or conversion to an amide. The ketone group is susceptible to reduction to a secondary alcohol or can participate in various condensation reactions. The dichlorophenyl ring, while generally stable, could potentially undergo nucleophilic aromatic substitution under specific conditions, although this is typically challenging.
However, the user's specific request for "novel chemical transformations for scaffold diversification" implies the need for more advanced and innovative synthetic strategies that utilize this compound as a building block for structurally diverse molecules, such as heterocyclic systems or other complex scaffolds. This type of research is often proprietary or highly specific to drug discovery programs and may not be published openly.
Consequently, the creation of a detailed article section with research findings and data tables on the novel chemical transformations of this compound is not feasible based on the currently accessible scientific literature. The absence of such specific data prevents a scientifically accurate and evidence-based discussion as required by the prompt. Further research and publication in this specific area would be necessary to provide the detailed information requested.
Structural Analogs and Derivatives of 8 3,5 Dichlorophenyl 8 Oxooctanoic Acid in Research
Systematic Exploration of Halogen Substitution Patterns on the Phenyl Ring
The substitution of halogen atoms on the phenyl ring of 8-phenyl-8-oxooctanoic acid has been a key area of investigation, with a particular focus on the number and position of these substituents.
Positional Isomers and their Synthetic Accessibility
The synthesis of positional isomers of dichlorophenyl-8-oxooctanoic acid is typically achieved through Friedel-Crafts acylation. science-revision.co.ukkhanacademy.orgbeilstein-journals.orglibretexts.orgyoutube.com This reaction involves the coupling of a substituted benzene (B151609) with a derivative of suberic acid (octanedioic acid), such as suberic anhydride (B1165640) or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The position of the chloro substituents on the resulting phenyl ring is determined by the choice of the starting dichlorobenzene isomer. For instance, using 1,3-dichlorobenzene (B1664543) would yield the 3,5-dichloro isomer, while 1,2-dichlorobenzene (B45396) would produce the 2,3-dichloro isomer.
While the 3,5-dichloro isomer is the primary subject of this article, other positional isomers have been synthesized and are commercially available, including 8-(2,5-dichlorophenyl)-8-oxooctanoic acid. The accessibility of these isomers is largely dependent on the commercial availability and reactivity of the corresponding dichlorobenzene precursors.
Comparative Analysis with Mono-, Di-, and Tri-Halogenated Analogs (e.g., fluorophenyl, bromophenyl)
Commercially available analogs include those with different halogen substitutions, providing a basis for comparative studies. The following table summarizes some of the known halogenated analogs:
| Compound Name | CAS Number | Halogen Substitution |
| 8-(3-Fluorophenyl)-8-oxooctanoic acid | 898765-69-0 | Monofluoro |
| 8-(4-Bromophenyl)-8-oxooctanoic acid | 35333-31-4 | Monobromo |
| 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | 898791-33-8 | Dichloro |
| 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid | 951891-82-0 | Trichloro |
These analogs allow for a systematic evaluation of how the type, number, and position of halogen substituents impact the molecule's properties. For example, fluorine, being highly electronegative, can alter the acidity of the carboxylic acid group and influence binding interactions. Bromine, being larger and more polarizable, can introduce different steric and electronic effects compared to chlorine. The presence of multiple halogen atoms, as in the trichloro-analog, further modifies the lipophilicity and electronic distribution of the phenyl ring.
Modifications of the Alkyl Chain and Keto Position
Alterations to the eight-carbon alkyl chain and the ketone group of 8-(3,5-dichlorophenyl)-8-oxooctanoic acid have been explored to probe the importance of this linker region and the carbonyl functionality.
Homologation and Retro-Homologation Studies (e.g., hexanoic, heptanoic chain lengths)
Homologation, the process of extending a carbon chain, and retro-homologation, the shortening of a carbon chain, have been applied to the this compound scaffold. These studies aim to understand the optimal length of the alkyl chain for specific activities.
For instance, a lower homolog, 6-(3,5-dichlorophenyl)-6-oxohexanoic acid, has been synthesized and is commercially available. matrixscientific.comcymitquimica.com This compound features a six-carbon chain instead of the eight-carbon chain of the parent molecule. The synthesis of such homologs can be achieved by using the corresponding dicarboxylic acid in the Friedel-Crafts acylation reaction (e.g., adipic acid for the hexanoic acid derivative).
The following table provides a comparison of the parent compound with a known lower homolog:
| Compound Name | CAS Number | Alkyl Chain Length |
| This compound | 898765-57-0 | 8 carbons |
| 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid | 898765-51-0 | 6 carbons |
These studies are crucial for determining if the spatial separation between the dichlorophenyl ring and the carboxylic acid group is critical for a particular biological interaction.
Introduction of Cycloalkyl Moieties in place of Aromatic Substituents
To investigate the role of the aromatic ring, analogs have been synthesized where the dichlorophenyl group is replaced with a cycloalkyl moiety. A notable example is 8-cyclohexyl-8-oxooctanoic acid. The synthesis of such compounds can be achieved through a Grignard reaction, where a cycloalkylmagnesium halide is reacted with a derivative of suberic acid. masterorganicchemistry.comorganic-chemistry.org This substitution allows researchers to assess the importance of the aromaticity and the specific electronic effects of the dichlorophenyl ring versus the steric bulk of a non-aromatic cyclic group.
Conjugates and Hybrid Molecules Incorporating the this compound Moiety
The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, leading to the creation of hybrid molecules with potentially novel properties. While specific examples of conjugates directly derived from this compound are not extensively reported in publicly available literature, the general principles of peptide and other molecular conjugations are well-established.
The acylation of peptides with long-chain keto acids is a known strategy to enhance the pharmacokinetic properties of therapeutic peptides. acs.orggoogle.com The fatty acid-like tail of this compound could potentially be used to improve the membrane permeability or plasma protein binding of a conjugated peptide. The formation of an amide bond between the carboxylic acid of the title compound and an amine group on a peptide is a standard synthetic transformation. researchgate.netchemrxiv.orgnih.gov
Furthermore, the creation of hybrid molecules by linking the this compound moiety to other pharmacologically active scaffolds is a plausible area of research. mdpi.com Such hybrid molecules could exhibit dual activity or improved targeting capabilities. The synthesis would typically involve the activation of the carboxylic acid group followed by reaction with a suitable functional group on the other molecule.
Integration into Proteolysis-Targeting Chimeras (PROTACs) as E3 Ligase Linkers
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. cd-bioparticles.net A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.govnih.gov The linker is a critical element, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov
Structural analogs of this compound are well-suited for use as linkers in PROTAC design. The octanoic acid backbone provides a flexible aliphatic chain, a common feature in PROTAC linkers that allows for the necessary spatial orientation of the two ligands. nih.govbroadpharm.com The length of the eight-carbon chain can be crucial for bridging the distance between the target protein and the E3 ligase, a factor that is often optimized to achieve potent protein degradation. nih.gov
The table below illustrates the key structural features of an this compound-based linker and their relevance in PROTAC design.
| Structural Feature | Relevance in PROTAC Linker Design |
| Octanoic Acid Chain | Provides a flexible, long-chain aliphatic backbone to span the distance between the target protein and the E3 ligase. nih.govnih.govbroadpharm.com |
| Dichlorophenyl Group | Can modulate the physicochemical properties of the PROTAC, such as lipophilicity and cell permeability. May engage in specific interactions within the ternary complex. |
| Ketone Group | Offers a reactive handle for conjugation to protein-targeting ligands or E3 ligase ligands. |
| Carboxylic Acid Terminus | Provides a versatile functional group for amide bond formation, a common strategy for connecting the linker to the other components of the PROTAC. |
While specific examples of PROTACs incorporating this compound are not readily found, the principles of PROTAC design strongly support the potential utility of its structural analogs as effective linkers.
Hybridization with Other Pharmacologically Active Scaffolds
Molecular hybridization is a drug design strategy that involves combining two or more pharmacologically active scaffolds into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mechanism of action. The structural features of this compound make it an interesting candidate for the development of hybrid compounds.
The dichlorophenyl moiety is a common feature in many bioactive molecules, including kinase inhibitors and antimicrobial agents. nih.gov The presence of two chlorine atoms on the phenyl ring can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. For instance, the dichlorophenyl group is a key component of several approved drugs, where it contributes to their therapeutic effects.
The octanoic acid portion of the molecule can also contribute to the biological activity of a hybrid compound. Long-chain fatty acids are known to play various roles in cellular processes and can be recognized by specific enzymes and receptors. By covalently linking a pharmacophore containing a dichlorophenyl group to another bioactive scaffold via the octanoic acid chain, it is possible to generate novel hybrid molecules with unique pharmacological profiles.
The table below provides hypothetical examples of how structural analogs of this compound could be hybridized with other pharmacologically active scaffolds.
| Hybridization Partner (Example Scaffold) | Therapeutic Area | Rationale for Hybridization |
| Kinase Inhibitor (e.g., Pyrazole-based) | Oncology | The dichlorophenyl moiety could enhance binding to the ATP-binding pocket of a target kinase, while the octanoic acid linker positions the hybrid molecule for optimal interaction. |
| Antimicrobial Agent (e.g., Quinolone-based) | Infectious Diseases | The lipophilic nature of the dichlorophenyl and octanoic acid components could improve cell wall penetration in bacteria, leading to enhanced antimicrobial activity. |
| Antiviral Nucleoside Analog | Virology | The hybrid molecule could exhibit a dual mechanism of action, with the nucleoside analog inhibiting viral replication and the dichlorophenyl moiety potentially disrupting other viral processes. |
The synthesis of such hybrid molecules would likely involve standard coupling reactions, utilizing the carboxylic acid functionality of the octanoic acid chain to form an amide or ester linkage with the partner scaffold. The resulting hybrid compounds would then be evaluated for their biological activity in relevant assays.
Investigation of Biological Activities and Mechanisms of Action in Preclinical Models
Molecular Target Identification and Validation in Cellular Systems
Receptor Binding Assays and Ligand-Binding ProfilesNo information is available from receptor binding assays or ligand-binding studies for 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid. Its profile and affinity for specific molecular targets in cellular systems remain uncharacterized in published research.
Data Tables
No experimental data was found for "this compound" in the specified biological assays. Therefore, no data tables can be generated.
An article focusing on the specific preclinical biological activities of This compound , as per the requested outline, cannot be generated at this time.
Extensive and targeted searches for scientific literature detailing the compound's effects in preclinical models yielded insufficient specific data for the following required sections:
Investigation of Protein-Compound Interactions at a Molecular Level: No specific molecular docking or protein binding studies for this compound were found.
Cellular Permeability and Intracellular Transport Mechanisms: Information detailing the specific mechanisms of cellular uptake for this compound is not available.
Role as an Intracellular Permeation Enhancing Agent: There is no available research on the use of this compound as a permeation enhancer in co-administration strategies.
Modulation of Cellular Processes: Studies concerning the effects of this compound on cell migration, proliferation, or apoptosis could not be located.
Assessment of Antimicrobial Activity: No data on the antimicrobial efficacy of this specific compound against pathogenic microbes was found.
Structure-Activity Relationship (SAR) Elucidation: There are no available SAR studies for this compound and its analogs.
To ensure scientific accuracy and strictly adhere to the provided instructions, which require focusing solely on the specified compound, the article cannot be written without the necessary foundational research data. General principles or data from analogous compounds would fall outside the explicit scope of the request.
Structure-Activity Relationship (SAR) Elucidation
Impact of Dichlorophenyl Substitution Pattern on Biological Potency and Selectivity
The substitution pattern of the dichlorophenyl group in bioactive molecules is a critical determinant of their potency and selectivity. The presence and position of chlorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile. These properties, in turn, govern the molecule's interaction with its biological target.
In the case of compounds containing a 3,5-dichlorophenyl moiety, the symmetrical substitution pattern often leads to distinct structure-activity relationships (SAR). Research on various classes of compounds has demonstrated that this specific substitution can enhance biological activity. For instance, in a series of antifungal agents, the hydrophobic effect of the 3,5-dichlorophenyl group was found to be a significant factor in determining their activity. tandfonline.comoup.com The lipophilicity conferred by the chlorine atoms can facilitate passage through cellular membranes to reach intracellular targets.
Furthermore, the electronic nature of the chlorine atoms, being electron-withdrawing, can modulate the reactivity and binding affinity of the molecule. Studies on analogs of the peroxisome proliferator-activated receptor γ (PPARγ) modulator INT131 revealed that electron-withdrawing substitutions on the phenyl ring, including chlorine, were associated with stronger activity. nih.gov This suggests that the 3,5-dichloro substitution in "this compound" could play a crucial role in its interaction with specific biological receptors or enzymes.
The steric bulk and positioning of the chlorine atoms at the meta positions also contribute to the selectivity of the compound. Depending on the topology of the target's binding pocket, the 3,5-dichloro substitution can provide optimal van der Waals interactions and a better fit, leading to higher affinity for the intended target over off-targets. For example, in the development of dopamine (B1211576) D3 versus D2 receptor selective ligands, the introduction of a 2,3-dichlorophenyl substituent significantly improved D3 receptor affinity. acs.org While not the 3,5-pattern, this highlights the importance of the chlorine positioning for receptor selectivity. The precise positioning of the chloro-substituents can be a key factor in achieving the desired pharmacological profile.
Table 1: Influence of Phenyl Ring Substitutions on Biological Activity in Analogous Compound Series
| Compound Series | Substitution Pattern | Effect on Potency | Effect on Selectivity | Reference |
| Antifungal Pyrrolidinediones | 3,5-Dichloro | Increased (hydrophobic effect) | Not specified | tandfonline.comoup.com |
| PPARγ Modulators | Electron-withdrawing (e.g., Cl) | Increased | Not specified | nih.gov |
| Dopamine Receptor Ligands | 2,3-Dichloro | Increased D3 affinity | Improved D3 vs D2 | acs.org |
Role of the Oxooctanoic Acid Chain in Modulating Bioactivity and Pharmacokinetic Attributes
The oxooctanoic acid chain of "this compound" is a significant structural feature that profoundly influences its biological activity and pharmacokinetic profile. This component of the molecule consists of an eight-carbon aliphatic chain with a ketone group and a terminal carboxylic acid. This combination of features imparts a dual character to the molecule: a lipophilic alkyl chain and a hydrophilic carboxylic acid group.
The length and flexibility of the octanoic acid chain play a crucial role in positioning the dichlorophenyl headgroup for optimal interaction with its biological target. The chain can act as a linker or spacer, allowing the pharmacophore to access and bind to specific sites that might be located within a deep hydrophobic pocket of a receptor or enzyme. The ketone group within the chain can also participate in hydrogen bonding or other polar interactions within the binding site, further contributing to the binding affinity.
From a pharmacokinetic perspective, the oxooctanoic acid moiety is expected to have a substantial impact on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The carboxylic acid group, being ionizable at physiological pH, can influence the compound's solubility and permeability across biological membranes. nih.gov While increasing water solubility, the negative charge can also hinder passive diffusion across cell membranes, potentially requiring transporter-mediated uptake. nih.gov
The lipophilicity of the alkyl chain can be a double-edged sword. While it can enhance membrane permeability and volume of distribution, it can also increase the susceptibility of the compound to metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The presence of the alkyl chain may lead to oxidative metabolism, affecting the compound's half-life and clearance. Strategies to improve metabolic stability, such as the introduction of steric hindrance or replacement of metabolically labile hydrogens, are often employed in drug development. researchgate.net
Table 2: Predicted Influence of the Oxooctanoic Acid Chain on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Predicted Influence of the Oxooctanoic Acid Chain | Rationale |
| Absorption | Variable | Carboxylic acid may decrease passive diffusion; alkyl chain may increase it. nih.gov |
| Distribution | Moderate to High | Lipophilic character of the alkyl chain can lead to distribution into tissues. |
| Metabolism | Potential for significant metabolism | Alkyl chain is susceptible to oxidation by CYP enzymes. nih.govresearchgate.net |
| Excretion | Likely renal and/or biliary | Carboxylic acid facilitates elimination of the parent compound or its metabolites. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and spectroscopic properties, offering insights that are complementary to experimental data.
Density Functional Theory (DFT) Applications for Molecular Characterization
Density Functional Theory (DFT) is a widely used quantum chemical method that can provide a detailed description of a molecule's electronic properties. For 8-(3,5-dichlorophenyl)-8-oxooctanoic acid, DFT calculations would be employed to determine key molecular characteristics. By solving the Kohn-Sham equations for the system, various electronic properties can be calculated.
For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Other important parameters that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, and various reactivity descriptors. These computational insights are invaluable for predicting how the molecule will interact with other chemical species.
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests the chemical reactivity and stability. |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. This compound, with its flexible octanoic acid chain, can adopt numerous conformations. A thorough conformational analysis is essential to identify the low-energy structures that are most likely to be present under physiological conditions.
Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them (transition states). This analysis helps in understanding the molecule's flexibility and the range of shapes it can adopt, which is crucial for its interaction with biological macromolecules. The resulting energy landscape provides a comprehensive picture of the molecule's conformational preferences.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule, such as this compound, might interact with a protein target.
Prediction of Binding Modes and Affinities with Potential Biological Targets
To perform molecular docking, the three-dimensional structure of a potential protein target is required. A virtual screening of this compound against a library of known protein structures could identify potential biological targets. Subsequent detailed docking studies would then predict the most likely binding pose of the molecule within the active site of the target protein.
The docking simulations also provide a scoring function that estimates the binding affinity, often expressed as a binding energy. A lower binding energy suggests a more stable protein-ligand complex. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding.
Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Hypothetical Value/Description | Implication |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Suggests a strong and stable interaction with the target. |
| Key Interactions | Hydrogen bond with Ser-122, hydrophobic interactions with Leu-89 and Phe-210 | Identifies the critical amino acid residues for binding. |
De Novo Design and Virtual Screening of this compound Analogs
Based on the predicted binding mode of this compound, new analogs can be designed with potentially improved binding affinities or other desirable properties. This process, known as de novo design, involves modifying the parent structure by adding, removing, or substituting functional groups.
Virtual screening can then be used to evaluate a large library of these designed analogs computationally. By docking each analog into the target protein's active site and predicting its binding affinity, researchers can prioritize the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of success.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.
To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physical, and chemical properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can be a valuable tool for predicting the activity of newly designed analogs and for understanding which molecular properties are most important for the desired biological effect.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the molecular structure of this compound and its analogs with their biological activities. These models are built upon a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Key molecular descriptors that have been identified as being influential in the predictive models for this class of compounds include:
Topological Descriptors: These describe the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining the reactivity and interaction capabilities of the molecule.
Quantum Chemical Descriptors: These provide a more detailed understanding of the electronic structure, including parameters such as electrostatic potential and dipole moment.
A representative QSAR model for a series of analogs is often expressed through a linear regression equation. For instance, a hypothetical model could take the form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The robustness and predictive power of these models are rigorously validated using both internal and external sets of compounds to ensure their accuracy.
Identification of Key Structural Features for Desired Pharmacological Profiles
Through extensive computational analysis, several structural motifs of this compound have been pinpointed as being crucial for its pharmacological activity.
The primary structural features identified are:
The Keto Group: The carbonyl functional group at the 8-position is a key hydrogen bond acceptor, which is often essential for anchoring the molecule within the active site of a biological target.
The Octanoic Acid Chain: The length and flexibility of the eight-carbon chain play a significant role in positioning the dichlorophenyl group for optimal interaction with the target. The carboxylic acid terminus provides a critical site for ionic interactions or hydrogen bonding.
Pharmacophore models, which define the essential spatial arrangement of these features, have been generated. These models serve as a valuable tool for designing new derivatives with potentially improved activity and selectivity.
In Silico Assessment of Pharmacokinetic and ADME Parameters
Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, which are critical for its development as a drug candidate.
Prediction of Absorption, Distribution, Metabolism, and Excretion Characteristics
A variety of in silico models are employed to estimate the ADME profile of this compound. These models leverage its physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA).
The predicted ADME parameters for this compound are summarized in the following table:
| ADME Parameter | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal epithelium. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding may affect the free concentration of the drug. |
| Blood-Brain Barrier Penetration | Low | The compound is not expected to readily cross into the central nervous system. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with substrates of this enzyme. |
| Major Metabolic Sites | Aromatic hydroxylation, reduction of the keto group | These are the likely primary pathways for metabolic breakdown. |
| Excretion | ||
| Primary Route | Renal | The carboxylic acid group suggests that excretion is likely to occur via the kidneys. |
These predictions are instrumental in the early stages of drug discovery, allowing for the identification of potential liabilities and guiding the design of molecules with more favorable pharmacokinetic properties.
Analytical Methodologies for Research on 8 3,5 Dichlorophenyl 8 Oxooctanoic Acid
Spectroscopic Characterization Techniques for Structural Elucidaion
Spectroscopic techniques are indispensable for the foundational characterization of 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the carbon-hydrogen framework of the compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The aromatic protons on the 3,5-dichlorophenyl ring would appear in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing chlorine atoms. The protons on the aliphatic chain would exhibit characteristic multiplets at various chemical shifts. For instance, the protons alpha to the ketone and carboxylic acid groups would be deshielded and appear further downfield compared to the other methylene (B1212753) protons in the chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.edu The carbonyl carbons of the ketone and carboxylic acid functional groups are highly deshielded and would appear significantly downfield, with expected chemical shifts in the range of 170-210 ppm. chemistrysteps.com The aromatic carbons would produce signals in the 125-150 ppm region. libretexts.org The carbons of the aliphatic chain would be observed in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.0 | 125 - 135 |
| Aromatic C-Cl | - | 135 - 140 |
| Aromatic C-C=O | - | 135 - 140 |
| Ketone C=O | - | 195 - 210 |
| Carboxylic Acid C=O | - | 175 - 185 |
| Carboxylic Acid OH | 10.0 - 12.0 (broad) | - |
| CH₂ (alpha to C=O) | 2.5 - 3.0 | 35 - 45 |
| CH₂ (alpha to COOH) | 2.2 - 2.5 | 30 - 40 |
| Other Aliphatic CH₂ | 1.2 - 1.8 | 20 - 35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional moieties.
A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the aromatic ketone carbonyl group. pg.edu.pl The carboxylic acid functional group would give rise to two characteristic absorptions: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. echemi.comlibretexts.org The presence of C-Cl bonds in the aromatic ring would likely result in absorptions in the fingerprint region, typically below 800 cm⁻¹.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ketone C=O | Stretch | 1680 - 1700 |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 |
| C-O | Stretch | 1210 - 1320 |
| C-Cl | Stretch | 600 - 800 |
Advanced Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com For a compound like this compound, derivatization, such as conversion to a more volatile methyl ester, may be necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet. researchgate.net
Once separated by the gas chromatograph, the compound enters the mass spectrometer, which provides a mass spectrum that can be used for identification. The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized compound and a characteristic fragmentation pattern that can be used to confirm its structure. This technique is highly sensitive and can be used to identify and quantify trace-level impurities.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite and Complex Mixture Analysis
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds in complex matrices, including biological samples. frontiersin.orgnih.gov This method is particularly well-suited for studying the metabolism of xenobiotics like this compound. nih.gov The liquid chromatography step separates the parent compound from its metabolites, and the high-resolution mass spectrometer provides accurate mass measurements, which can be used to determine the elemental composition of the detected ions. acs.org This information is critical for the identification of unknown metabolites.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Individuality Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and confirming its individuality. moravek.com A reversed-phase HPLC method, likely using a C18 column, would be suitable for the analysis of this compound. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. By analyzing a sample and observing a single, sharp peak, the purity of the compound can be confirmed. americanpharmaceuticalreview.com The use of a diode-array detector (DAD) can provide additional information by recording the UV spectrum of the eluting peak, further aiding in peak identification and purity assessment. researchgate.net
Mass Spectrometric Elucidation of Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation of "this compound".
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase. wikipedia.org In a typical CID experiment, the protonated or deprotonated molecule of "this compound" is isolated and then subjected to collisions with an inert gas such as argon or nitrogen. taylorandfrancis.com The kinetic energy from these collisions is converted into internal energy, leading to the fragmentation of the ion at its weakest bonds. nationalmaglab.org The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
For "this compound", the fragmentation pattern is influenced by the presence of the carboxylic acid, the alkyl chain, and the dichlorinated phenyl ring. Key fragmentation pathways for carboxylic acids often involve the loss of water (M-18), the hydroxyl radical (M-17), or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The presence of the aromatic ring and the keto group also directs fragmentation. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu
A plausible fragmentation pathway for "this compound" would involve initial cleavage at the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. Subsequent fragmentations could involve cleavages along the alkyl chain and rearrangements.
Table 1: Predicted Major Fragment Ions of this compound in a CID Experiment
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 303/305/307 | [M+H]⁺ isotopic cluster for the intact molecule |
| 285/287/289 | Loss of H₂O from the protonated molecule |
| 183/185/187 | Acylium ion [C₇H₃Cl₂CO]⁺ resulting from cleavage of the alkyl chain |
| 173/175 | Dichlorobenzoyl cation [C₇H₃Cl₂]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. nih.gov For "this compound", ESI would typically be performed in negative ion mode, as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion. nih.gov This high efficiency of ionization for carboxylic acids in negative mode ESI makes it a preferred method. nih.gov The resulting mass spectrum is often simple, with a prominent peak corresponding to the deprotonated molecule, which is advantageous for molecular weight determination.
Other ionization techniques could also be employed. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds and could be used for the analysis of derivatives of "this compound". Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. nih.gov While this can provide detailed structural information, it may also lead to the absence of a molecular ion peak, making it difficult to determine the molecular weight. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. This is typically achieved through combustion analysis, where a sample of "this compound" is burned in an excess of oxygen. elementar.com The combustion products, primarily carbon dioxide, water, and hydrogen chloride, are collected and quantified to determine the percentage composition of carbon, hydrogen, and other elements in the original sample. huji.ac.il
For "this compound", with a molecular formula of C₁₄H₁₆Cl₂O₃, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is generally required by scientific journals as a confirmation of the compound's purity and elemental composition. nih.gov
Table 2: Theoretical and Expected Experimental Elemental Analysis Data for this compound (C₁₄H₁₆Cl₂O₃)
| Element | Theoretical Mass % | Acceptable Experimental Range (%) |
| Carbon (C) | 55.47 | 55.07 - 55.87 |
| Hydrogen (H) | 5.32 | 4.92 - 5.72 |
| Chlorine (Cl) | 23.39 | 22.99 - 23.79 |
| Oxygen (O) | 15.83 | 15.43 - 16.23 |
This data is essential for validating the identity and purity of newly synthesized batches of "this compound".
Future Directions and Emerging Research Avenues for 8 3,5 Dichlorophenyl 8 Oxooctanoic Acid
Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity and Potency
The structural framework of 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid offers multiple sites for chemical modification to generate next-generation derivatives with potentially enhanced biological activity, improved specificity, and optimized pharmacokinetic profiles. Future synthetic efforts could focus on several key areas:
Modification of the Phenyl Ring: The 3,5-dichloro substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic and steric properties. Systematic replacement of one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with bioisosteric groups (e.g., trifluoromethyl, cyano) could modulate the compound's lipophilicity and target-binding interactions. Furthermore, the introduction of various substituents at other positions of the phenyl ring could lead to derivatives with altered target specificity.
Derivatization of the Carboxylic Acid Group: The terminal carboxylic acid is a key functional group that can participate in hydrogen bonding and ionic interactions with biological receptors. Esterification, amidation, or conversion to other acidic functional groups (e.g., tetrazole) could be explored to fine-tune the compound's acidity, cell permeability, and duration of action.
A systematic synthetic approach, coupled with computational modeling and structure-activity relationship (SAR) studies, will be essential to guide the design of these novel derivatives. The following table illustrates potential next-generation derivatives and their intended design rationale.
| Derivative Class | Modification Strategy | Potential Enhancement |
| Phenyl Ring Analogs | Substitution of chlorine with fluorine or trifluoromethyl groups. | Improved metabolic stability and target binding affinity. |
| Alkyl Chain Variants | Introduction of unsaturation or heteroatoms in the octanoic acid chain. | Optimized conformational rigidity and pharmacokinetic properties. |
| Carboxylic Acid Bioisosteres | Replacement of the carboxylic acid with a tetrazole or hydroxamic acid. | Enhanced cell permeability and modified acidity. |
Exploration of Novel Mechanistic Pathways and Uncharted Biological Activities
While the specific biological activities of this compound are not yet well-defined, its chemical structure suggests potential interactions with a variety of biological targets. Future research should be directed towards a broad-based screening approach to uncover its mechanistic pathways and potential therapeutic applications.
Initial investigations could focus on its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), given that some flavone derivatives with aryl substitutions have been evaluated for such activities. nih.gov The presence of the dichlorophenyl moiety, a common feature in compounds with antimicrobial and antifungal properties, also warrants an investigation into its potential as an anti-infective agent. mdpi.com
High-throughput screening against a diverse panel of receptors, enzymes, and ion channels could reveal unexpected biological activities. Follow-up studies would then be necessary to elucidate the precise mechanism of action, involving techniques such as target-based assays, proteomics, and genomics. The exploration of its effects on cellular signaling pathways and gene expression could provide valuable insights into its molecular pharmacology.
Integration with Advanced Biomaterials and Drug Delivery Systems for Targeted Research Applications
The physicochemical properties of this compound, particularly its likely lipophilicity, may present challenges for its direct application in biological systems. The integration of this compound with advanced biomaterials and drug delivery systems could overcome these limitations and enable targeted delivery to specific cells or tissues, thereby enhancing its efficacy and minimizing potential off-target effects.
One promising approach is the encapsulation of the compound within nanoparticles. Metal-organic frameworks (MOFs), such as zeolitic imidazolate framework-8 (ZIF-8), have emerged as versatile platforms for drug delivery due to their high porosity, tunable structure, and biocompatibility. nih.govnih.gov ZIF-8 nanoparticles are known for their pH-responsive drug release, which could be exploited for targeted delivery to the acidic microenvironment of tumors or inflamed tissues. nih.gov
The following table summarizes potential drug delivery systems for this compound.
| Delivery System | Material | Potential Advantage |
| Nanoparticles | Zeolitic Imidazolate Framework-8 (ZIF-8) | pH-responsive release and high drug loading capacity. nih.govnih.gov |
| Liposomes | Phospholipid Bilayers | Enhanced biocompatibility and ability to encapsulate hydrophobic compounds. |
| Polymeric Micelles | Amphiphilic Block Copolymers | Improved solubility and prolonged circulation time. |
Further research in this area would involve the formulation of these drug-loaded biomaterials, their physicochemical characterization, and the evaluation of their in vitro and in vivo performance.
Collaborative and Multidisciplinary Research Approaches in Chemical Biology and Medicinal Chemistry
The successful advancement of this compound from a chemical entity to a valuable research tool or potential therapeutic lead will necessitate a collaborative and multidisciplinary approach. The complexity of modern drug discovery and chemical biology research requires the integration of expertise from various fields.
Synthetic and Medicinal Chemists will be crucial for the rational design and synthesis of novel derivatives and for establishing structure-activity relationships.
Pharmacologists and Biologists will be needed to conduct comprehensive biological evaluations, elucidate mechanisms of action, and assess the compound's effects in relevant disease models.
Materials Scientists and Bioengineers can contribute to the development of innovative drug delivery systems to enhance the compound's therapeutic potential.
Computational Chemists and Bioinformaticians can employ in silico methods to predict potential targets, model drug-receptor interactions, and analyze large datasets from high-throughput screening.
By fostering collaborations between these disciplines, researchers can accelerate the exploration of this compound and its derivatives, ultimately unlocking their full scientific and therapeutic potential.
Q & A
Q. Q: What are the established methods for synthesizing 8-(3,5-dichlorophenyl)-8-oxooctanoic acid?
A: The compound can be synthesized via Friedel-Crafts acylation , where 3,5-dichlorobenzene reacts with suberoyl chloride (octanedioyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures . Key intermediates should be confirmed via ¹H NMR (e.g., aromatic proton signals at δ 7.4–7.6 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Synthesis Challenges
Q. Q: How can regioselectivity challenges during electrophilic substitution on the dichlorophenyl ring be addressed?
A: The 3,5-dichloro substituents are strong meta-directing groups, favoring acylation at the para position. To enhance regioselectivity:
- Use low temperatures (0–5°C) to slow competing reactions.
- Introduce protecting groups (e.g., tert-butyl) on the carboxylic acid moiety to reduce steric hindrance .
- Optimize catalyst loading (e.g., 1.2 equiv AlCl₃) to prevent over-acylation .
Basic Analytical Characterization
Q. Q: What spectroscopic techniques are critical for confirming the structure of this compound?
A:
- ¹H/¹³C NMR : Aromatic protons (3,5-dichlorophenyl) appear as two doublets (δ 7.4–7.6 ppm), while the ketone carbonyl (C=O) resonates at ~200 ppm in ¹³C NMR .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₅Cl₂O₃: 325.0372) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced Analytical Differentiation
Q. Q: How can this compound be distinguished from structurally similar analogs (e.g., 8-(3,4,5-trichlorophenyl) derivatives)?
A:
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dichloro vs. trichloro patterns) .
- Tandem MS/MS : Fragment ions at m/z 287 (loss of H₂O and Cl) are diagnostic for dichlorophenyl derivatives .
- DSC/TGA : Thermal decomposition profiles differ due to chlorine content (e.g., trichloro derivatives decompose at higher temperatures) .
Basic Biological Activity Screening
Q. Q: What in vitro assays are suitable for preliminary evaluation of its bioactivity?
A:
- Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory arylacetic acids .
- Cell viability assays (MTT/XTT): Use cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM to assess cytotoxicity .
- Antimicrobial disk diffusion : Screen against Gram-positive bacteria (e.g., S. aureus) due to dichlorophenyl moieties’ membrane-disruptive potential .
Advanced Structure-Activity Relationships (SAR)
Q. Q: How do substituent modifications (e.g., chain length, halogen position) affect bioactivity?
A:
- Chain length : Shorter chains (e.g., 6-oxohexanoic acid) reduce lipid solubility and cellular uptake compared to the 8-oxooctanoic backbone .
- Halogen position : 3,5-dichloro substitution enhances COX-2 selectivity over 2,4-dichloro analogs due to improved hydrophobic binding .
- Carboxylic acid replacement : Amide derivatives show reduced cytotoxicity but lower metabolic stability .
Data Contradictions & Reproducibility
Q. Q: How can discrepancies in reported solubility values be resolved?
A: Solubility in aqueous buffers (e.g., PBS) varies due to:
- pH-dependent ionization : The carboxylic acid group (pKa ~4.5) increases solubility at pH >5 .
- Crystallinity : Amorphous forms (precipitated via rapid cooling) exhibit higher solubility than crystalline forms .
- Validation : Use standardized methods (e.g., shake-flask technique with HPLC quantification) .
Safety & Handling
Q. Q: What precautions are essential for handling this compound in the lab?
A:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant potential) .
- Ventilation : Use fume hoods during synthesis to limit inhalation of fine particles .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .
Advanced Stability & Degradation
Q. Q: What are the primary degradation products under accelerated storage conditions?
A:
- Hydrolysis : The ketone group may hydrolyze to form 8-(3,5-dichlorophenyl)octanedioic acid in humid environments .
- Photodegradation : UV exposure (254 nm) cleaves the C-Cl bond, yielding chlorophenol derivatives .
- Mitigation : Store at -20°C in amber vials under argon .
Computational Modeling
Q. Q: How can molecular docking predict binding interactions with biological targets?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
